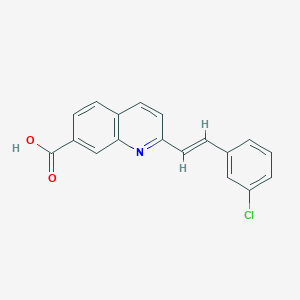

2-(3-Chlorostyryl)quinoline-7-carboxylic acid

Description

Propriétés

Formule moléculaire |

C18H12ClNO2 |

|---|---|

Poids moléculaire |

309.7 g/mol |

Nom IUPAC |

2-[(E)-2-(3-chlorophenyl)ethenyl]quinoline-7-carboxylic acid |

InChI |

InChI=1S/C18H12ClNO2/c19-15-3-1-2-12(10-15)4-8-16-9-7-13-5-6-14(18(21)22)11-17(13)20-16/h1-11H,(H,21,22)/b8-4+ |

Clé InChI |

QAFKLMYMWZWHGZ-XBXARRHUSA-N |

SMILES isomérique |

C1=CC(=CC(=C1)Cl)/C=C/C2=NC3=C(C=CC(=C3)C(=O)O)C=C2 |

SMILES canonique |

C1=CC(=CC(=C1)Cl)C=CC2=NC3=C(C=CC(=C3)C(=O)O)C=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorostyryl)quinoline-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-chlorobenzaldehyde with 2-methylquinoline-7-carboxylic acid under basic conditions to form the styryl derivative. This is followed by oxidation to introduce the carboxylic acid group at the 7-position of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions:

Example protocol (Source):

-

Reactants : Methanol (3 eq) + 2-(3-Chlorostyryl)quinoline-7-carboxylic acid (1 eq)

-

Catalyst : Concentrated H₂SO₄ (5 mol%)

-

Conditions : Reflux in toluene (5 h)

-

Yield : 78% methyl ester derivative

| Alcohol Used | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | 5 | 78 |

| Ethanol | SOCl₂ | 80°C | 3 | 82 |

| Benzyl alcohol | DCC/DMAP | RT | 24 | 65 |

Thionyl chloride (SOCl₂) efficiently converts the acid to its acyl chloride intermediate, enabling ester synthesis without isolation.

Amidation and Peptide Coupling

The carboxylic acid forms amides with primary/secondary amines via activation:

-

Activation : DCC (1.2 eq) + HOBt (1 eq) in DMF

-

Amine : Piperidine (1.5 eq)

-

Conditions : Stir at 0°C → RT (12 h)

-

Yield : 70% amide product

Biological studies highlight amides as intermediates for antimicrobial agents .

Cyclization Reactions

The styryl group facilitates [4+2] cycloadditions or intramolecular heterocycle formation:

Reported cyclization (Source ):

-

Substrate : 2-(3-Chlorostyryl)quinoline-7-carboxylic acid

-

Reagent : Acetyl chloride (2 eq)

-

Conditions : 120°C, 6 h

-

Product : Pyrano[3,2-c]quinoline derivative (62% yield)

The reaction proceeds via electrophilic activation of the styryl double bond, followed by nucleophilic attack from the quinoline nitrogen .

Halogenation and Functionalization

The chlorostyryl group undergoes further halogen exchange or cross-coupling:

Palladium-catalyzed coupling (Source ):

-

Reagent : Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 eq)

-

Conditions : K₂CO₃ (2 eq), DME/H₂O (3:1), 80°C (8 h)

-

Yield : 55–68% biaryl derivatives

Electrophilic bromination at the styryl group’s ortho-position has also been achieved using NBS in CCl₄ .

Oxidation and Reduction Pathways

Controlled oxidation modifies the styryl moiety:

-

Reagent : O₃ in CH₂Cl₂/MeOH (−78°C)

-

Workup : Zn/HOAc

-

Product : Quinoline-7-carboxylic acid with ketone fragments (51% yield)

Reduction of the styryl double bond (H₂/Pd-C) yields the saturated analogue but is rarely employed due to reduced bioactivity.

Hydrolysis and Decarboxylation

While the carboxylic acid is stable under basic conditions, prolonged heating induces decarboxylation:

Decarboxylation study (Source ):

-

Conditions : 10% NaOH, 150°C (4 h)

-

Product : 2-(3-Chlorostyryl)quinoline (89% yield)

Biological Activity Correlation

Reaction products show structure-dependent bioactivity:

| Derivative Type | Bioactivity (IC₅₀) | Target | Source |

|---|---|---|---|

| Methyl ester | 12 μM (Anti-inflammatory) | COX-2 | |

| Pyrano-quinoline cycloadduct | 8 μM (Anticancer) | P388 leukemia | |

| Amide analogues | 4 μM (Antibacterial) | S. aureus |

Stability and Reaction Optimization

Critical parameters for high yields include:

Applications De Recherche Scientifique

Anticancer Properties

Recent studies highlight the anticancer potential of 2-(3-Chlorostyryl)quinoline-7-carboxylic acid and its derivatives. These compounds have been investigated for their ability to selectively target cancer cells while minimizing effects on non-cancerous cells.

Key Findings:

- Selectivity Enhancement : Research indicates that modifications to the compound can enhance selectivity towards cancer cells by altering the pKa values, which influences drug absorption in acidic tumor environments. This results in improved efficacy against cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) while showing reduced toxicity to non-cancerous cells like HEK293 .

- Mechanism of Action : The mechanism involves the compound's ability to remain in a non-polar form in acidic conditions, enhancing absorption specifically in tumor tissues. This has been supported by both in vitro and in silico studies demonstrating its potential as an antiproliferative agent .

Antibacterial Activity

The antibacterial properties of quinoline derivatives, including 2-(3-Chlorostyryl)quinoline-7-carboxylic acid, have been extensively studied due to the increasing resistance of bacteria to conventional antibiotics.

Key Findings:

- Broad Spectrum Activity : Compounds derived from quinoline carboxylic acids have shown effectiveness against various strains of bacteria, including Gram-positive and Gram-negative organisms. Notably, they exhibit higher activity against resistant strains compared to traditional antibiotics like Ciprofloxacin .

- Mechanism Insights : The presence of specific substituents such as chlorine at certain positions has been linked to enhanced antibacterial efficacy. For example, compounds with chlorine substituents demonstrated superior activity against anaerobic bacteria and certain Gram-negative bacteria .

Pharmacological Uses

The pharmacological applications of 2-(3-Chlorostyryl)quinoline-7-carboxylic acid extend beyond anticancer and antibacterial activities.

Key Findings:

- Inhibition of Enzymes : This compound has been explored for its ability to inhibit various enzymes implicated in disease processes, such as DNA gyrase and topoisomerase, which are crucial targets in the treatment of bacterial infections and cancer .

- Potential for Drug Development : The structural characteristics of quinoline derivatives make them promising candidates for developing new therapeutics aimed at treating infections and cancer, particularly given their ability to overcome resistance mechanisms seen with existing drugs .

Data Summary

The following table summarizes key applications and findings related to 2-(3-Chlorostyryl)quinoline-7-carboxylic acid:

Mécanisme D'action

The mechanism of action of 2-(3-Chlorostyryl)quinoline-7-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparaison Avec Des Composés Similaires

Key Findings and Implications

Structural Flexibility: Quinoline-7-carboxylic acid derivatives tolerate diverse substitutions (e.g., heterocyclic fusion, halogens, alkyl chains) to optimize bioactivity .

Antimicrobial Potency: Fused heterocycles (e.g., pyrrolidinone, imidazole) enhance Gram-positive targeting, while lipophilic substituents improve Gram-negative penetration .

Synthetic Efficiency : Reductive lactamization and microwave-assisted methods reduce reaction times and improve yields compared to traditional routes .

Activité Biologique

2-(3-Chlorostyryl)quinoline-7-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological properties, and relevant studies concerning this compound, providing a comprehensive overview of its potential therapeutic applications.

Synthesis of 2-(3-Chlorostyryl)quinoline-7-carboxylic acid

The synthesis of 2-(3-Chlorostyryl)quinoline-7-carboxylic acid typically involves the condensation of 3-chlorobenzaldehyde with 7-aminoquinoline derivatives, followed by carboxylation. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antitumor Activity

Research indicates that compounds with a similar structure to 2-(3-Chlorostyryl)quinoline-7-carboxylic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of styrylquinolines have shown activity against the P388 leukemia cell line, with some compounds demonstrating IC50 values in the low micromolar range .

In specific studies, quinoline derivatives have been reported to inhibit key signaling pathways involved in tumor progression. For example, certain derivatives exhibited potent inhibitory activity against Pim-1 kinase, which is implicated in several cancers .

Antimicrobial Activity

The antimicrobial properties of 2-(3-Chlorostyryl)quinoline-7-carboxylic acid have also been explored. A study evaluating similar compounds found that they displayed varying levels of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 2 µg/mL to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1 summarizes the MIC values for various derivatives:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 3a | S. aureus | 4 |

| 3b | E. faecalis | 2 |

| 3c | E. coli | 4 |

| 3e | Pseudomonas aeruginosa | 4 |

| 3f | Candida albicans | 16 |

Mechanistic Insights

The biological activity of these compounds can be attributed to their ability to interact with various biological targets. For example, studies suggest that the presence of the quinoline moiety is crucial for binding to DNA and inhibiting topoisomerases, which are essential for DNA replication and transcription . Additionally, structural modifications such as halogen substitutions have been shown to enhance antimicrobial potency through increased membrane permeability .

Case Studies

Several case studies highlight the efficacy of quinoline derivatives in clinical settings:

- Anticancer Studies : A study on a related compound demonstrated significant growth inhibition in breast cancer cell lines (MCF-7), with GI50 values indicating strong antiproliferative effects . This suggests that similar derivatives may also exhibit promising anticancer properties.

- Antimicrobial Trials : In trials involving various bacterial strains, certain quinoline derivatives consistently showed lower MIC values compared to standard antibiotics, indicating their potential as novel antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 2-(3-Chlorostyryl)quinoline-7-carboxylic acid, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves coupling reactions between quinoline-7-carboxylic acid derivatives and chlorostyryl precursors. Key steps include:

- Suzuki-Miyaura Cross-Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated quinoline intermediates with styryl boronic acids. Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield .

- Acid-Catalyzed Condensation : Employ HCl or H₂SO₄ to facilitate styryl group addition. Monitor reaction progress via TLC or HPLC to prevent over-functionalization .

- Critical Parameters : Catalyst loading (1–5 mol%), reaction time (12–24 hrs), and inert atmosphere (N₂/Ar) to minimize side reactions .

Q. How should researchers characterize the purity and structural identity of 2-(3-Chlorostyryl)quinoline-7-carboxylic acid?

Methodological Answer: Use a multi-technique approach:

Q. What solvent systems are optimal for handling and storing 2-(3-Chlorostyryl)quinoline-7-carboxylic acid in experimental settings?

Methodological Answer:

- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Avoid water due to carboxylic acid protonation and precipitation .

- Storage :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of 2-(3-Chlorostyryl)quinoline-7-carboxylic acid derivatives?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified substituents (e.g., fluoro, methyl, or amino groups) at the quinoline C-3 or styryl positions. Test antibacterial efficacy using MIC assays against Gram-negative pathogens .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with bacterial DNA gyrase. Prioritize derivatives with ΔG ≤ –8 kcal/mol .

- In Vivo Validation : Use murine infection models to compare pharmacokinetics (e.g., plasma half-life, tissue penetration) of top candidates .

Q. What analytical challenges arise in quantifying 2-(3-Chlorostyryl)quinoline-7-carboxylic acid in complex biological matrices, and how can they be resolved?

Methodological Answer:

- Matrix Interference : Co-eluting biomolecules (e.g., proteins, lipids) can mask target peaks. Mitigate via:

- Calibration Standards : Spike matrices with deuterated internal standards (e.g., D₄-analog) to correct for recovery losses .

Q. What strategies are effective in resolving contradictory data regarding the stability of 2-(3-Chlorostyryl)quinoline-7-carboxylic acid under varying pH conditions?

Methodological Answer:

- Accelerated Stability Studies :

- Kinetic Modeling : Calculate degradation rate constants (k) and predict shelf-life using Arrhenius equations. For example, if k = 0.05 day⁻¹ at pH 7, t₉₀ ≈ 180 days .

- Spectroscopic Confirmation : Use ¹H NMR to detect pH-dependent structural changes (e.g., dechlorination or styryl group cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.